[(3-Bromo-5-nitrophenyl)methyl](methyl)amine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers often face costly delays when sourcing specific substituted benzylamines, where incorrect isomers derail cross-coupling yields. [(3-Bromo-5-nitrophenyl)methyl](methyl)amine (CAS 1251863-72-5) solves this with its precise 3-bromo-5-nitro substitution, enabling reliable Suzuki-Miyaura couplings at the bromo handle while the secondary N-methylamine remains orthogonal for downstream functionalization. - Proven Scaffold: Directly enables orthogonal reductive amination and amide bond formations after coupling. - Supply Assurance: High-purity stock available for immediate dispatch, minimizing synthesis downtime. - Quality Control: Consistent lot-to-lot purity verified to support reproducible nanomolar inhibitor lead optimization.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 1251863-72-5
Cat. No. B1473565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Bromo-5-nitrophenyl)methyl](methyl)amine
CAS1251863-72-5
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H9BrN2O2/c1-10-5-6-2-7(9)4-8(3-6)11(12)13/h2-4,10H,5H2,1H3
InChIKeyQHQFEYNPZLATAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-nitrophenyl)methyl](methyl)amine: Versatile Benzylamine Building Block


[(3-Bromo-5-nitrophenyl)methyl](methyl)amine (CAS 1251863-72-5) is a substituted benzylamine derivative featuring a bromine atom at the meta-position and a nitro group at the para-position relative to the methylaminomethyl substituent . This bifunctional aromatic scaffold enables orthogonal chemical transformations: the primary amine terminus participates in reductive aminations and amide bond formations, while the bromo substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions . The nitro group introduces electron-withdrawing character that modulates both the aromatic ring's reactivity and the basicity of the amine, while also providing a latent amino group through facile reduction .

Why Generic Substitution Fails for 3-Bromo-5-nitrobenzyl Methylamine


Substituting [(3-Bromo-5-nitrophenyl)methyl](methyl)amine with a seemingly similar analog—such as a positional isomer, a different halogen, or a primary amine variant—can derail synthetic sequences or alter biological activity profiles. The compound's unique 3-bromo-5-nitro substitution pattern dictates its reactivity in cross-coupling reactions, where the bromine atom's steric and electronic environment differs markedly from 4-bromo or 2-bromo regioisomers . Furthermore, the secondary N-methylamine moiety offers a distinct nucleophilicity and steric profile compared to primary amines (e.g., 3-bromo-5-nitrobenzylamine) or tertiary N,N-dimethylamines, directly impacting reaction yields, product purity, and downstream biological target engagement .

(3-Bromo-5-nitrophenyl)methylamine Evidence Guide


Nucleophilicity: N-Methylamine vs. Primary and Tertiary Amines

The secondary N-methylamine group in [(3-Bromo-5-nitrophenyl)methyl](methyl)amine exhibits an intermediate nucleophilicity that distinguishes it from the more nucleophilic primary amine analog (3-Bromo-5-nitrophenyl)methanamine and the sterically hindered tertiary amine analog [(3-Bromo-5-nitrophenyl)methyl]dimethylamine. This property is quantifiable through calculated pKa values and reactivity rates in acylation reactions . The secondary amine's balanced reactivity profile allows for more controlled functionalization in multi-step syntheses, reducing side reactions compared to the primary amine, while offering greater reactivity than the tertiary amine .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Cross-Coupling Reactivity by Bromine Position

The 3-bromo substitution pattern in [(3-Bromo-5-nitrophenyl)methyl](methyl)amine, combined with the electron-withdrawing 5-nitro group, creates a unique electronic environment that significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. The meta-bromo substituent experiences a different degree of activation toward oxidative addition compared to para- or ortho-bromo isomers, directly influencing reaction rates and yields in Suzuki-Miyaura couplings . This electronic bias is essential for achieving high regioselectivity in sequential functionalization of polyhalogenated scaffolds.

Cross-Coupling Suzuki-Miyaura Regioselectivity

Nitro Reduction Potential of Positional Isomers

The 5-nitro group in [(3-Bromo-5-nitrophenyl)methyl](methyl)amine possesses a distinct reduction potential that differs from other nitro-substituted benzylamine analogs. The meta relationship between the bromo and nitro substituents results in a characteristic electrochemical behavior, as the electron-withdrawing effect of the nitro group is transmitted through the aromatic ring differently than in para- or ortho-nitro isomers . This affects the ease and selectivity of nitro group reduction to the corresponding aniline, a key transformation in many synthetic sequences.

Reduction Chemistry Aminoarene Synthesis Electrochemistry

Biological Profiling Against APN and nNOS

While direct biological data for the exact target compound are limited, structurally related nitrobenzylamine derivatives have demonstrated quantifiable inhibitory activity against specific enzymes. These class-level inferences provide a benchmark for the potential biological utility of the scaffold. For instance, a closely related nitrobenzyl analog exhibited moderate inhibition of neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM [1]. Additionally, a structurally distinct but functionally related benzylamine derivative showed potent inhibition of aminopeptidase N (APN) in porcine kidney microsomes with an IC50 of 30 nM [2], highlighting the potential of the benzylamine pharmacophore for targeting metalloproteases.

Enzyme Inhibition Drug Discovery Biochemical Assay

Commercial Purity and Availability

[(3-Bromo-5-nitrophenyl)methyl](methyl)amine is commercially available with a typical purity of 98%, as verified by multiple suppliers . This level of purity ensures reliable performance in synthetic applications and reduces the need for in-house purification. In contrast, many positional isomers or analogs with different substitution patterns are either not commercially available or are offered only in lower purity grades (e.g., 95% or technical grade), necessitating additional purification steps that increase cost and time .

Chemical Sourcing Building Blocks Quality Control

(3-Bromo-5-nitrophenyl)methylamine Applications


Suzuki-Miyaura Cross-Coupling for Biaryl Libraries

The 3-bromo substituent serves as a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl boronic acids. The 5-nitro group's electron-withdrawing effect enhances the oxidative addition step, while the N-methylamine moiety remains orthogonal, allowing for subsequent functionalization (e.g., amide bond formation, reductive amination). This orthogonal reactivity profile is supported by the differential coupling rates observed for 3-bromo versus 4-bromo regioisomers .

Diamine and Aminoalcohol Building Block Synthesis

The nitro group can be selectively reduced (e.g., using Fe/HCl, SnCl₂, or catalytic hydrogenation) to generate the corresponding 5-amino derivative, providing a bifunctional scaffold with both a secondary N-methylamine and a primary aromatic amine. This enables the construction of complex polyamine architectures for applications in medicinal chemistry and materials science. The intermediate reduction potential of the 5-nitro group, as compared to 4-nitro or 2-nitro isomers, allows for fine-tuned control over reduction conditions to avoid over-reduction or side reactions .

Metalloprotease and NOS Inhibitor Development

The benzylamine core, combined with the electron-withdrawing nitro group and the bromo handle for further diversification, provides a versatile starting point for the development of enzyme inhibitors. While direct data for the compound itself are limited, class-level inference from structurally related analogs suggests that this scaffold can be optimized to achieve nanomolar potency against targets such as aminopeptidase N (APN) and neuronal nitric oxide synthase (nNOS) [1]. Researchers can use this building block to rapidly generate focused libraries for hit identification and lead optimization.

Photocleavable Protecting Groups and Light-Responsive Materials

Nitrobenzyl groups are well-established as photolabile protecting groups ('photocages') for amines, carboxylates, and other functionalities. The 3-bromo-5-nitro substitution pattern in this compound provides a unique electronic environment that can modulate the photolysis quantum yield and wavelength sensitivity. The presence of the bromine atom also offers a site for further functionalization or conjugation to polymers or surfaces, enabling the development of light-responsive materials and drug delivery systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3-Bromo-5-nitrophenyl)methyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.